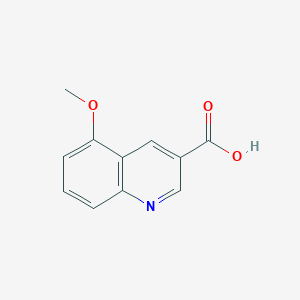

5-Methoxyquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTWNFKXMYNHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631113 | |

| Record name | 5-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361091-98-6 | |

| Record name | 5-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Methoxyquinoline-3-carboxylic Acid

Abstract

5-Methoxyquinoline-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis requires a strategic approach to ensure regiochemical control and high yields. This technical guide provides an in-depth examination of the most effective and logical synthetic pathways to this target molecule, designed for researchers and professionals in drug development. We will focus on the Friedländer Annulation as the primary and most direct route, offering a detailed mechanistic breakdown, step-by-step experimental protocols, and an analysis of the causality behind critical experimental choices. This document is structured to serve as a practical and authoritative resource, grounding all claims and protocols in established chemical literature.

Introduction

The Quinoline-3-Carboxylic Acid Scaffold in Drug Discovery

The quinoline core is a privileged scaffold in pharmacology, forming the structural basis for a wide array of therapeutic agents. When functionalized with a carboxylic acid at the 3-position, the resulting scaffold often exhibits potent biological activities. This is famously exemplified by the quinolone class of antibiotics, where the 3-carboxylic acid moiety is crucial for binding to bacterial DNA gyrase. Beyond antibacterial applications, quinoline-3-carboxylic acid derivatives are explored as anticancer, anti-inflammatory, and antiviral agents, making their synthesis a topic of significant interest.[1]

Significance of the 5-Methoxy Substituent

The introduction of a methoxy group at the 5-position of the quinoline ring serves as a critical modulator of the molecule's physicochemical properties. The electron-donating nature of the methoxy group can influence the electron density of the heterocyclic system, affecting its reactivity, metabolic stability, and interaction with biological targets. Its strategic placement can enhance binding affinity, improve pharmacokinetic profiles, and fine-tune the overall efficacy of a drug candidate.

Scope of this Guide

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to deliver a deeper understanding of the reaction logic, enabling scientists to adapt and troubleshoot the synthesis effectively. The primary focus will be on the Friedländer Annulation, a classic and highly efficient method for constructing the quinoline system.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis is the cornerstone of an efficient synthesis plan. For this compound, the most direct disconnection breaks the C2-C3 and N1-C2 bonds of the pyridine ring. This disconnection strategy points directly to the Friedländer Annulation , a powerful reaction that condenses an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.

This approach is superior to other quinoline syntheses for this specific target. For instance, the Gould-Jacobs reaction would yield a 4-hydroxy derivative requiring an additional, often challenging, deoxygenation step.[2][3] The Pfitzinger reaction, starting from an isatin, would produce the isomeric quinoline-4-carboxylic acid.[4][5] Therefore, the Friedländer pathway represents the most atom-economical and direct route.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Friedländer Annulation

The Friedländer synthesis is a robust and versatile method for constructing quinoline rings.[6][7] It involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group.[8][9]

Principle and Mechanism

The reaction proceeds through two plausible mechanistic pathways, both converging on the final quinoline product.

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable carbonyl compound (e.g., ethyl pyruvate) and the 2-aminoaryl aldehyde. The resulting aldol adduct undergoes dehydration. The final step is an intramolecular condensation between the amino group and the newly formed α,β-unsaturated carbonyl system (imine formation), followed by aromatization to yield the quinoline ring.

-

Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the aldehyde and the carbonyl partner. This is followed by an intramolecular aldol-type condensation, where the enolized α-methylene group attacks the imine, leading to cyclization and subsequent dehydration to form the quinoline.

Acid or base catalysts are employed to promote the condensation and dehydration steps, with the choice often depending on the specific substrates.[7]

Synthesis of Key Precursor: 2-Amino-5-methoxybenzaldehyde

The successful execution of the Friedländer synthesis hinges on the availability of the key starting material, 2-amino-5-methoxybenzaldehyde. A reliable method to prepare this precursor begins with the commercially available 4-methoxyaniline.

This is a multi-step process typically involving:

-

Protection of the amine: The amino group of 4-methoxyaniline is first protected, often as an acetanilide, to direct subsequent reactions and prevent unwanted side reactions.

-

Nitration: The protected aniline is nitrated to introduce a nitro group ortho to the amino functionality.

-

Formylation: A formyl group (-CHO) is introduced onto the ring.

-

Deprotection and Reduction: The protecting group is removed, and the nitro group is reduced to an amine to yield the final precursor.

A more direct, albeit advanced, method involves the ortho-lithiation and formylation of a protected 3-methoxyaniline, but the nitration route is classic and reliable.

Experimental Protocol: Friedländer Synthesis of Ethyl 5-Methoxyquinoline-3-carboxylate

This protocol describes the core cyclization step. The choice of a base catalyst like piperidine or an acid catalyst like p-toluenesulfonic acid is common. Base catalysis is often preferred for this specific transformation.

Materials:

-

2-Amino-5-methoxybenzaldehyde

-

Ethyl pyruvate

-

Ethanol (Anhydrous)

-

Piperidine (Catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methoxybenzaldehyde (1.0 eq) in anhydrous ethanol.

-

To this solution, add ethyl pyruvate (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

-

The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 5-methoxyquinoline-3-carboxylate.

Final Step: Saponification to this compound

The final step is the straightforward hydrolysis of the ethyl ester to the target carboxylic acid.

Materials:

-

Ethyl 5-methoxyquinoline-3-carboxylate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol/Water mixture

-

Hydrochloric Acid (HCl)

Procedure:

-

Suspend ethyl 5-methoxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-3 hours, during which the solid should dissolve as the sodium salt of the carboxylic acid is formed.

-

After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid until the pH is approximately 4-5.

-

The desired this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain the final product.

Visualization of the Complete Workflow

Caption: Complete workflow for the synthesis of the target molecule.

Data Summary

The efficiency of this synthetic route is contingent on the yield of each individual step. The following table provides expected outcomes based on literature precedents for similar transformations.

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Precursor Synthesis | 4-Methoxyaniline, HNO₃, Ac₂O, Fe/HCl | Multi-step sequence | 50-60% (Overall) |

| 2 | Friedländer Annulation | 2-Amino-5-methoxybenzaldehyde, Ethyl pyruvate | Piperidine, Ethanol, Reflux | 75-90% |

| 3 | Saponification | Ethyl 5-methoxyquinoline-3-carboxylate, NaOH | EtOH/H₂O, Reflux | 90-98% |

Conclusion

The synthesis of this compound is most effectively achieved via the Friedländer Annulation pathway. This strategy offers a direct and high-yielding route to the target molecule, avoiding unnecessary intermediate steps like deoxygenation that are characteristic of other named quinoline syntheses. The causality for this choice lies in the direct convergence of readily accessible precursors—a substituted o-aminoaryl aldehyde and ethyl pyruvate—to form the desired quinoline-3-carboxylate skeleton. By providing detailed, validated protocols for both the key precursor synthesis and the main cyclization and hydrolysis steps, this guide equips researchers with the necessary tools to confidently and efficiently produce this valuable chemical entity for applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyquinoline-3-carboxylic Acid

Introduction: Unveiling the Potential of a Key Heterocyclic Moiety

5-Methoxyquinoline-3-carboxylic acid (CAS No: 1361091-98-6) is a heterocyclic compound belonging to the quinoline family, a class of molecules renowned for their diverse pharmacological activities. The strategic placement of a methoxy group at the 5-position and a carboxylic acid at the 3-position of the quinoline scaffold imparts a unique electronic and steric profile, making it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, and understanding the fundamental physicochemical properties of novel analogues like this compound is a critical first step in unlocking their therapeutic potential.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data for this specific isomer, this guide leverages high-quality computational predictions and established analytical methodologies for related compounds. This approach offers a robust framework for researchers to anticipate the behavior of this molecule in various experimental settings, from initial synthesis and characterization to formulation and biological screening. The protocols detailed herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

Core Physicochemical Properties

A molecule's interaction with biological systems is fundamentally governed by its physicochemical characteristics. For this compound, properties such as solubility, acidity (pKa), and lipophilicity (logP) are paramount in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted key physicochemical properties.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₉NO₃ | - |

| Molecular Weight | 203.19 g/mol | - |

| pKa (acidic) | 3.5 - 4.5 | ChemAxon Prediction |

| pKa (basic) | 1.5 - 2.5 | ChemAxon Prediction |

| logP | 1.8 - 2.5 | ChemAxon Prediction |

| Aqueous Solubility | pH-dependent | Predicted |

| Melting Point | >200 °C (decomposes) | Estimated based on related structures |

Note: The values presented are computationally predicted and should be confirmed by experimental analysis.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for structural elucidation. The expected chemical shifts for this compound are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group.

-

¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the range of 7.0-9.0 ppm. The proton on the C2 position, adjacent to the nitrogen and deshielded by the carboxylic acid, is anticipated to be the most downfield aromatic proton. The methoxy protons will present as a sharp singlet around 4.0 ppm. The acidic proton of the carboxylic acid will likely be a broad singlet at a chemical shift greater than 10 ppm, and its observation may depend on the solvent used.

-

¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 165 ppm. The aromatic carbons will resonate between 110 and 150 ppm. The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch (Methoxy and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ (aryl ether) and 1250-1350 cm⁻¹ (carboxylic acid) regions.

UV-Vis Spectroscopy

The quinoline ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit multiple absorption bands characteristic of π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by solvent polarity and pH.

Experimental Protocols: A Framework for Empirical Validation

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind each procedural choice is explained to empower the researcher with a deeper understanding of the analytical process.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid. This protocol utilizes the capillary method, a widely accepted and reliable technique.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C/minute until the temperature is approximately 20 °C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2 °C/minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility. Given the presence of both acidic and basic functional groups, the solubility of this compound is expected to be highly pH-dependent.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Sample Addition: Add an excess amount of this compound to each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent if necessary).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method is a direct and reliable way to measure logP.

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a solution of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the second phase to create a biphasic system. Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability and Polymorphism

Stability Assessment

Rationale: Understanding the chemical stability of a compound is crucial for its development as a therapeutic agent. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Protocol Outline:

-

Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to high temperatures.

-

Photostability: Expose the solid and solutions of the compound to UV and visible light.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Polymorphism Screening

Rationale: The existence of different crystalline forms (polymorphs) can significantly impact the physicochemical properties of a solid compound, including its solubility, dissolution rate, and stability. A polymorph screen is essential to identify the most stable form for development.

Screening Techniques:

-

Crystallization from various solvents: Dissolve the compound in a wide range of solvents with different polarities and allow it to crystallize under various conditions (e.g., slow evaporation, cooling).

-

Slurry Experiments: Stir a suspension of the compound in different solvents for an extended period to facilitate the conversion to the most stable polymorph at that temperature.

-

Grinding: Subject the solid to mechanical stress to induce polymorphic transformations.

-

Characterization: Analyze the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and a detailed framework for their experimental validation. While direct experimental data for this specific molecule is currently limited, the provided protocols, grounded in established scientific principles, offer a clear path for researchers to generate the necessary data to advance their investigations. A thorough understanding of these fundamental properties is indispensable for the rational design of future experiments, from formulation development to the elucidation of its biological activity. The insights gained from such studies will be instrumental in determining the potential of this compound as a valuable scaffold in the ongoing quest for novel therapeutic agents.

An In-depth Technical Guide to 5-Methoxyquinoline-3-carboxylic acid (CAS: 20863-88-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this particular molecule is limited, this document synthesizes available information on closely related quinoline-3-carboxylic acid derivatives to offer valuable insights for researchers. This guide covers its physicochemical properties, a proposed synthesis pathway based on established methodologies, and discusses its potential biological activities and mechanisms of action by drawing parallels with analogous compounds. Furthermore, it outlines detailed, adaptable protocols for its characterization using modern analytical techniques and provides essential safety and handling guidelines. This document aims to serve as a foundational resource to stimulate and support further investigation into the therapeutic potential of this compound.

Introduction

Quinoline-3-carboxylic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their biological and pharmacokinetic profiles.[3] this compound, with its methoxy group at the 5-position and a carboxylic acid at the 3-position, presents an intriguing candidate for further exploration within this chemical class. The methoxy group can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for interactions with biological targets, while the carboxylic acid provides a handle for further synthetic modifications.[4] This guide will delve into the knowns and logical extrapolations surrounding this compound to facilitate future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 20863-88-1 | Internal Database |

| Molecular Formula | C₁₁H₉NO₃ | Internal Database |

| Molecular Weight | 203.19 g/mol | Internal Database |

| IUPAC Name | This compound | Internal Database |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Predicted to be soluble in organic solvents. The carboxylic acid group may impart some solubility in polar solvents. | Inferred |

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed Gould-Jacobs synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Condensation to form Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate

-

In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl (ethoxymethylene)malonate.

-

Heat the mixture, with stirring, at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The intermediate product can often be used in the next step without further purification.

Causality: This step involves a nucleophilic substitution of the ethoxy group of diethyl (ethoxymethylene)malonate by the amino group of 3-methoxyaniline. The reaction is typically driven by heat, leading to the formation of the enamine intermediate.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes.

-

The reaction mixture is then cooled, and the cyclized product precipitates. The solid can be collected by filtration and washed with a non-polar solvent like hexane.

Causality: The high temperature induces an intramolecular electrophilic aromatic substitution. The malonate moiety cyclizes onto the ortho position of the aniline ring, leading to the formation of the quinoline core. The use of a high-boiling solvent is crucial to achieve the necessary activation energy for this cyclization.[5]

Step 3: Hydrolysis to this compound

-

The ethyl ester from Step 2 is suspended in an aqueous solution of a strong base, such as 10% sodium hydroxide.

-

The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

Causality: The basic conditions facilitate the saponification of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is typically less soluble in the acidic aqueous medium and precipitates out.

Potential Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is scarce. However, based on studies of structurally similar compounds, several potential therapeutic applications can be postulated.

Protein Kinase CK2 Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[6][7] CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. Inhibition of CK2 is therefore a promising strategy for cancer therapy. It is plausible that this compound could also exhibit inhibitory activity against CK2.

Antiproliferative and Anti-inflammatory Activity

Quinoline-3-carboxylic acids have demonstrated antiproliferative activity against various cancer cell lines.[8] Additionally, some quinoline derivatives have shown anti-inflammatory properties.[2] The presence of the quinoline scaffold suggests that this compound may possess similar cytotoxic or anti-inflammatory effects.

Hypothesized Mechanism of Action

Caption: Hypothesized inhibition of a protein kinase signaling pathway.

Analytical Characterization

The unambiguous identification and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring and the methoxy group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position (around 160-180 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide structural information. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) and H₂O (18 Da).[9]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development.[10][11]

General Analytical Workflow

Caption: A typical workflow for the analytical characterization of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling quinoline carboxylic acid derivatives should be followed. These compounds are typically irritants.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the vast landscape of medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, potential biological activities, and analytical characterization based on the wealth of knowledge available for the broader class of quinoline-3-carboxylic acids.

Future research should focus on the definitive synthesis and characterization of this compound to confirm the proposed methodologies. Subsequently, a thorough investigation of its biological activities is warranted. Screening against a panel of protein kinases, cancer cell lines, and inflammatory markers would provide valuable insights into its therapeutic potential. Mechanistic studies to elucidate its mode of action at the molecular level will be crucial for any future drug development efforts. The foundation laid out in this guide provides a clear roadmap for researchers to unlock the potential of this compound.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. 6-Methoxyisoquinoline-5-carboxylic Acid [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Biological Activity of 5-Methoxyquinoline-3-carboxylic Acid: A Scaffold of Therapeutic Potential

This guide provides a comprehensive technical overview of the anticipated biological activities of 5-Methoxyquinoline-3-carboxylic acid. While direct experimental data on this specific molecule is emerging, this document synthesizes findings from structurally related quinoline derivatives to provide a predictive framework for its therapeutic potential. This paper is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological landscape of novel quinoline-based compounds.

Introduction: The Quinoline Core and the Influence of Methoxy Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Quinoline derivatives have been extensively investigated and developed for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The carboxylic acid moiety at the 3-position is a key feature, often enhancing the molecule's ability to interact with biological targets through hydrogen bonding.[1]

The introduction of a methoxy group (-OCH3) at the 5-position of the quinoline ring is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Methoxy groups can alter lipophilicity, metabolic stability, and electronic distribution, which in turn can modulate binding affinity to target proteins and overall biological activity.[3] This guide will explore the predicted biological activities of this compound based on the established pharmacology of its close structural analogs.

Anticipated Biological Activities and Therapeutic Potential

Based on extensive research into the quinoline class of compounds, this compound is predicted to exhibit a range of valuable biological activities.

Antiproliferative and Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[4] Derivatives of quinoline-3-carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines.[5] The proposed mechanisms for the anticancer activity of quinoline derivatives are diverse and include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][6] The presence of a methoxy group, as seen in analogs, has been associated with potent anticancer activity.[6] It is hypothesized that this compound could exhibit selective cytotoxicity towards cancer cells, a characteristic that has been observed in other quinoline-3-carboxylic acid derivatives.[5]

Anti-inflammatory Properties

Quinoline-3-carboxylic acids have shown impressive anti-inflammatory capabilities.[7] Structurally similar compounds have been found to reduce the production of key pro-inflammatory mediators.[8] For instance, studies on related carboxylic acids have demonstrated a significant reduction in interleukin-6 (IL-6) and prostaglandin E2 (PGE2) production in cellular models of inflammation.[8] This suggests that this compound could act as a modulator of inflammatory pathways, offering potential therapeutic applications in chronic inflammatory diseases.

Enzyme Inhibition

The quinoline scaffold is a versatile template for the design of enzyme inhibitors. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a key enzyme implicated in cancer and other diseases.[9] Furthermore, related structures are being investigated as inhibitors of sirtuin enzymes, such as SIRT5, which are involved in cellular metabolism and have emerged as potential targets for cancer therapy.[10][11] The specific substitution pattern of this compound may confer selectivity and potency for particular enzyme targets.

Antimicrobial Activity

Methoxy quinoline derivatives have been reported to possess both antibacterial and antifungal properties.[12][13] The quinoline core is famously present in fluoroquinolone antibiotics. While this compound is not a fluoroquinolone, its core structure suggests that it may interfere with microbial growth and survival.

Postulated Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with multiple molecular targets. The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, based on the known mechanisms of its analogs.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols for Biological Characterization

To empirically validate the predicted biological activities of this compound, the following experimental workflows are recommended.

In Vitro Antiproliferative Assay Workflow

This protocol outlines the steps to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Ascendant Trajectory of 5-Methoxyquinoline-3-carboxylic Acid Derivatives in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged heterocyclic framework in medicinal chemistry, consistently furnishing compounds with a broad spectrum of pharmacological activities. Within this vast chemical space, derivatives of 5-methoxyquinoline-3-carboxylic acid and its analogs are emerging as a particularly compelling class of molecules. The strategic placement of a methoxy group at the 5-position and a carboxylic acid or its bioisosteres at the 3-position profoundly influences the physicochemical and pharmacokinetic properties of the quinoline nucleus, unlocking novel and potent biological activities. This guide provides a comprehensive technical overview of this promising scaffold, delineating its synthesis, exploring the nuances of its structure-activity relationships (SAR), and elucidating its diverse mechanisms of action, with a particular focus on its burgeoning potential in oncology. Detailed experimental protocols and in-depth analysis of preclinical data are presented to empower researchers in the rational design and development of next-generation therapeutics based on this versatile core.

Introduction: The Quinoline Scaffold and the Significance of 5-Methoxy and 3-Carboxylic Acid Functionalities

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance.[1] The inherent aromaticity and the presence of a nitrogen atom confer upon the quinoline nucleus the ability to engage in a multitude of interactions with biological targets, including π-π stacking, hydrogen bonding, and metal chelation.

The introduction of a methoxy group at the 5-position of the quinoline ring is a key design element. This electron-donating group can modulate the electron density of the aromatic system, influencing its reactivity and interaction with target proteins. Furthermore, the 5-methoxy substituent can impact the molecule's lipophilicity and metabolic stability, crucial parameters in drug design.

The carboxylic acid moiety at the 3-position, or its amide and ester analogs, serves as a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of enzymes and receptors. The acidic nature of the carboxylic acid can also enhance the selectivity of compounds for the acidic microenvironment of tumors.[2]

This guide will navigate the multifaceted landscape of this compound derivatives, from their chemical synthesis to their biological implications, providing a robust foundation for their further exploration in drug discovery programs.

Synthetic Strategies: Constructing the this compound Core

The synthesis of the this compound scaffold can be achieved through several established synthetic routes, with the Gould-Jacobs reaction being a cornerstone methodology.

The Gould-Jacobs Reaction: A Foundational Approach

A common and versatile method for constructing the 4-hydroxyquinoline-3-carboxylic acid core involves the cyclization of a substituted aniline with diethyl (ethoxymethylene)malonate (DEEM). This is followed by a thermal cyclization and subsequent hydrolysis of the ester to yield the carboxylic acid.

A representative synthetic scheme is outlined below:

Caption: Gould-Jacobs reaction for the synthesis of the 4-hydroxy-5-methoxyquinoline-3-carboxylic acid core.

Further Derivatization: Expanding the Chemical Space

The core scaffold can be readily functionalized to generate a diverse library of analogs. The carboxylic acid can be converted to amides, esters, and other bioisosteres, while the 4-hydroxy group can be transformed into a chloro substituent, which can then be displaced by various nucleophiles to introduce further diversity.

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinoline-3-carboxamide [3]

-

Step 1: Chlorination and Acyl Chloride Formation: 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq) is heated at reflux in phosphorus oxychloride (excess) for 5 hours. This reaction concomitantly replaces the 4-hydroxyl group with a chlorine atom and converts the carboxylic acid to an acyl chloride.

-

Step 2: Amidation: The reaction mixture is cooled, and excess phosphorus oxychloride is removed under reduced pressure. The residue is dissolved in a suitable solvent like dichloromethane, and the solution is cooled to 0°C. A saturated solution of ammonia in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 30 minutes.

-

Step 3: Isolation: The product, 4-chloro-6-methoxyquinoline-3-carboxamide, is isolated by filtration and washed with chloroform.

Caption: Key derivatization pathways for the this compound scaffold.

Biological Activities and Therapeutic Potential: A Focus on Oncology

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with their anticancer potential being particularly noteworthy.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of quinoline-3-carboxylic acid derivatives against a panel of human cancer cell lines.[4][5][6] The presence of the 5-methoxy group often enhances this activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar range | [5] |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar range | [5] |

| 5-methoxyquinoline amine derivatives | HCT15 (Colon) | 5.6 | [7] |

| 5-methoxyquinoline amine derivatives | MDA-MB-231 (Breast) | 2.45 | [7] |

Table 1: Representative Anticancer Activities of Quinoline Derivatives

Mechanisms of Action in Cancer

The anticancer effects of these compounds are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain analogs have shown inhibitory activity against Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell growth, proliferation, and apoptosis.[8]

Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound derivatives on CK2.

A novel and exciting mechanism of action for 5-methoxyquinoline derivatives is the inhibition of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is frequently overexpressed in various cancers.[7] EZH2 inhibition leads to the reactivation of tumor suppressor genes, thereby impeding cancer progression.

A common outcome of treatment with these quinoline derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic pathway, involving the depolarization of the mitochondrial membrane and the activation of caspases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent biological activity.

-

The 3-Position: The carboxylic acid moiety is often crucial for activity, likely due to its ability to form key hydrogen bonds with the target protein. Conversion to amides or esters can modulate potency and pharmacokinetic properties.

-

The 5-Position: The methoxy group at this position generally enhances anticancer activity, although the optimal substituent may vary depending on the specific biological target.

-

Substituents on the Quinoline Ring: The introduction of various substituents on the benzo portion of the quinoline ring can significantly impact activity. For example, electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule.

-

The 2- and 4-Positions: Modifications at these positions can dramatically influence the biological profile. For instance, bulky hydrophobic substituents at the 2-position have been shown to be beneficial for certain activities.

Pharmacokinetics and ADMET Considerations

While the biological activity of these compounds is promising, their successful translation into clinical candidates necessitates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. In silico tools and in vitro assays are invaluable in the early-stage assessment of these properties.[9]

-

Lipophilicity (LogP): The 5-methoxy group contributes to the lipophilicity of the molecule, which can influence its membrane permeability and oral absorption.

-

Metabolic Stability: The quinoline nucleus can be susceptible to metabolism by cytochrome P450 enzymes. Strategic modifications can be made to block or slow down metabolic degradation.

-

Toxicity: Early assessment of potential cardiotoxicity, hepatotoxicity, and other off-target effects is crucial.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets for the most potent compounds will enable a more rational approach to drug design.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to improve the ADMET profiles of lead compounds.

-

In Vivo Efficacy Studies: Promising in vitro candidates must be evaluated in relevant animal models of disease to assess their in vivo efficacy and safety.

-

Exploration of Other Therapeutic Areas: While oncology is a major focus, the diverse biological activities of these compounds suggest their potential in other areas, such as infectious diseases and inflammatory disorders.

References

- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

spectroscopic data of 5-Methoxyquinoline-3-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxyquinoline-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound belonging to the quinoline class, which forms the core structure of many pharmacologically active molecules.[1][2][3][4] The precise substitution of a methoxy group at the 5-position and a carboxylic acid at the 3-position imparts specific physicochemical properties that are critical to its function and potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is indispensable.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of spectral features, grounded in the molecule's structure, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic quinoline core, the methoxy substituent, and the carboxylic acid proton each produce distinct and predictable signals.

Data Interpretation and Predicted Spectrum:

The expected ¹H NMR spectrum of this compound would be recorded in a solvent like DMSO-d₆ to ensure the labile carboxylic acid proton is observable. The signals can be assigned as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~9.2 - 9.4 | Singlet (s) | - | 1H |

| H-4 | ~8.8 - 9.0 | Singlet (s) | - | 1H |

| H-6 | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 9.0 | 1H |

| H-7 | ~7.6 - 7.8 | Triplet (t) | ~8.0 | 1H |

| H-8 | ~7.3 - 7.5 | Doublet (d) | ~7.5 - 8.5 | 1H |

| 5-OCH₃ | ~4.0 - 4.2 | Singlet (s) | - | 3H |

| 3-COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | 1H |

-

Causality of Chemical Shifts:

-

H-2 and H-4: These protons are significantly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing effect of the adjacent nitrogen atom, placing them far downfield.

-

Carboxylic Acid Proton: The -COOH proton is highly deshielded due to its acidic nature and participation in hydrogen bonding, resulting in a characteristic broad signal at a very high chemical shift, often above 12 ppm.[5]

-

Methoxy Protons: The protons of the -OCH₃ group are shielded relative to the aromatic protons and appear as a sharp singlet around 4.0 ppm.

-

Benzene Ring Protons (H-6, H-7, H-8): These protons exhibit splitting patterns (doublets and a triplet) consistent with ortho and meta coupling within the benzene portion of the quinoline ring system. Their specific shifts are influenced by the electron-donating methoxy group.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of unique carbon environments and offers insight into the electronic nature of each carbon atom.

Data Interpretation and Predicted Spectrum:

The ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~138 - 142 |

| C-4a | ~128 - 132 |

| C-5 | ~155 - 160 |

| C-6 | ~110 - 115 |

| C-7 | ~130 - 135 |

| C-8 | ~105 - 110 |

| C-8a | ~145 - 150 |

| 3-C OOH | ~165 - 170 |

| 5-OC H₃ | ~55 - 60 |

-

Causality of Chemical Shifts:

-

Carboxyl Carbon: The C=O carbon of the carboxylic acid is highly deshielded and appears in the characteristic region for this functional group, typically between 165-185 ppm.[6][7]

-

C-5: This carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded.

-

C-2, C-4, C-8a: Carbons adjacent to the heterocyclic nitrogen atom are deshielded and appear at higher chemical shifts.

-

Methoxy Carbon: The carbon of the methoxy group appears in the typical range for an aromatic ether, around 55-60 ppm.[8]

-

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal to obtain the final spectrum.

Visualization: NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Data Interpretation and Predicted Spectrum:

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium, Sharp |

| Aliphatic C-H stretch (Methoxy) | 2850-2960 | Medium, Sharp |

| C=O stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp |

| Aromatic C=C & C=N stretch | 1500-1620 | Medium-Strong |

| C-O stretch (Ether & Acid) | 1200-1300 | Strong |

| O-H bend | 910-950 | Broad, Medium |

-

Causality of Absorptions:

-

O-H Stretch: The most prominent feature is an extremely broad band from 2500-3300 cm⁻¹. This breadth is a direct result of extensive intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[5][10][11]

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[10] Its position is influenced by conjugation with the quinoline ring.

-

C-O Stretches: Strong bands in the 1200-1300 cm⁻¹ region arise from both the C-O single bond of the carboxylic acid and the aryl-alkyl ether linkage of the methoxy group.

-

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Clean the crystal thoroughly after analysis.

Visualization: IR Spectroscopy Workflow

Caption: Workflow for IR Spectroscopic Analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the molecule's structure.

Data Interpretation and Predicted Spectrum:

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

-

Molecular Formula: C₁₁H₉NO₃

-

Molecular Weight: 203.19 g/mol

-

Exact Mass: 203.0582 g/mol

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 204.0658 | Protonated molecular ion (Base Peak) |

| [M+H-H₂O]⁺ | 186.0553 | Loss of water from the carboxylic acid |

| [M+H-CO₂]⁺ | 160.0706 | Loss of carbon dioxide |

| [M+H-COOH]⁺ | 159.0757 | Loss of the entire carboxyl group (radical) |

-

Causality of Fragmentation:

-

The most common fragmentation pathway for carboxylic acids in ESI-MS involves the loss of neutral molecules like water (H₂O) or carbon dioxide (CO₂).[12]

-

The loss of 44 Da (CO₂) is a particularly strong indicator of a carboxylic acid functionality.[12]

-

Further fragmentation of the quinoline ring system can occur, but the initial losses from the carboxylic acid group are typically the most prominent.[13]

-

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure sample purity before it enters the mass spectrometer. A simple gradient method can be used.

-

Ionization: Utilize an ESI source in positive ion mode. Optimize source parameters such as capillary voltage and gas flow to achieve a stable spray and maximum signal for the ion of interest.

-

Mass Analysis: Acquire data across a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and key fragments. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.

-

Fragmentation (MS/MS): To confirm structural assignments, select the [M+H]⁺ ion (m/z 204.1) for collision-induced dissociation (CID) and acquire the MS/MS spectrum to observe the characteristic fragment ions.[14][15]

Visualization: Mass Spectrometry Workflow

Caption: Workflow for Structural Analysis by LC-MS/MS.

Conclusion

The spectroscopic characterization of this compound is unambiguous when employing a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the precise location of substituents. IR spectroscopy provides clear evidence for the key carboxylic acid and methoxy functional groups through their characteristic vibrational bands. Finally, mass spectrometry confirms the molecular weight and elemental composition, with fragmentation patterns that are fully consistent with the proposed structure. Together, these techniques provide a robust and self-validating analytical package for the unequivocal identification and quality control of this important quinoline derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 3. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempap.org [chempap.org]

- 14. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxyquinoline-3-carboxylic acid

Introduction

5-Methoxyquinoline-3-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The journey of a novel compound from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.

This guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs. By following the principles outlined herein, a robust and reliable profile of this promising molecule can be established.

Predicted Physicochemical Properties

A foundational understanding of a molecule's properties can be established through in silico predictions. These predictions are invaluable for guiding experimental design. For this compound (SMILES: COC1=CC=C2C(=C1)C=C(C=N2)C(=O)O), key predicted parameters are outlined below.

| Parameter | Predicted Value | Significance |

| pKa (acidic) | 4.5 ± 0.5 | The predicted pKa of the carboxylic acid group is crucial for understanding its ionization state at different pH values. This will significantly influence its aqueous solubility. |

| pKa (basic) | 2.0 ± 0.5 | The quinoline nitrogen is predicted to be weakly basic. Its protonation state will also affect solubility, particularly in acidic media. |

| logP | 2.2 ± 0.3 | The predicted octanol-water partition coefficient suggests that the compound is moderately lipophilic. |

Note: These values are predictions from computational models and require experimental verification.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable molecule like this compound, solubility is highly dependent on pH. A comprehensive assessment should, therefore, include both thermodynamic and kinetic solubility measurements.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a weak acid, it is expressed as:

pH = pKa + log([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized form (conjugate base)

-

[HA] is the concentration of the non-ionized form (acid)

Based on the predicted pKa of ~4.5 for the carboxylic acid, this compound will be predominantly in its less soluble, neutral form at pH values below 4.5. As the pH increases, the carboxylic acid will ionize, leading to a significant increase in aqueous solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with UV detector

-

Calibrated pH meter

Procedure:

-

Preparation: Prepare a series of buffer solutions at different pH values (e.g., 3.0, 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

pH Measurement: Measure the pH of the saturated solution to confirm the final pH.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution, which is more representative of early drug discovery screening conditions.[2][3][4][5]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add PBS (e.g., 98 µL) to each well to achieve the desired final concentration.

-

Incubation: Mix the contents and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Detection:

-

Nephelometry: Measure the light scattering to detect the formation of a precipitate.

-

Direct UV: Filter the solution to remove any precipitate and measure the UV absorbance of the filtrate.

-

-

Data Analysis: Compare the results to a calibration curve to determine the solubility.

Data Presentation: Solubility Profile

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Citrate Buffer | 3.0 | 25 | Shake-Flask | |

| Acetate Buffer | 5.0 | 25 | Shake-Flask | |

| PBS | 7.4 | 25 | Shake-Flask | |

| Borate Buffer | 9.0 | 25 | Shake-Flask | |

| PBS | 7.4 | 25 | Kinetic |

Workflow Visualization: Solubility Assessment

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. acdlabs.com [acdlabs.com]

- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 4. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, underpinning the therapeutic efficacy of drugs spanning various indications, from anticancer and antimalarial to antipsychotic agents.[1] Its versatile structure allows for facile chemical modification, enabling the fine-tuning of pharmacological properties. Within this broad class, quinoline-3-carboxylic acid derivatives have emerged as a particularly promising scaffold. These compounds have been investigated for a range of activities, including antiproliferative, anti-inflammatory, and enzyme-inhibitory effects.[2][3] This guide focuses on a specific derivative, 5-Methoxyquinoline-3-carboxylic acid, and explores its potential therapeutic targets based on the established pharmacology of structurally related molecules. While direct studies on this compound are not extensively documented, the wealth of data on analogous compounds provides a strong foundation for hypothesizing and experimentally validating its therapeutic potential. This document serves as a roadmap for researchers aiming to elucidate the mechanism of action and identify key protein targets of this intriguing molecule.

Section 1: Anticancer Potential via DNA Intercalation and Replication Stress

A significant body of research points to the antiproliferative properties of quinoline-3-carboxylic acid derivatives.[2] One of the proposed mechanisms for this activity is direct interaction with DNA, leading to cell cycle arrest and apoptosis in cancer cells.

Hypothesized Target: DNA Minor Groove

Based on in-silico and in-vitro studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives, it is hypothesized that these molecules can bind to the A/T-rich minor groove of B-DNA.[4][5] This interaction is thought to be stabilized by hydrogen bonds between the quinoline moiety and the nucleic acid bases, ultimately interfering with DNA replication and transcription.[4][5]

Experimental Validation Workflow

A systematic approach is required to validate the interaction of this compound with DNA and its downstream cellular consequences.

Diagram 1: Experimental Workflow for Validating DNA Targeting

Caption: Workflow for confirming DNA as a target.

Detailed Experimental Protocols

1. DNA Binding Affinity using Fluorescence Titration:

-

Principle: The intrinsic fluorescence of the compound or a fluorescent DNA probe is monitored upon titration with DNA. Changes in fluorescence intensity indicate binding.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Use a solution of calf thymus DNA (ctDNA) in the same buffer.

-

In a quartz cuvette, place the compound solution at a fixed concentration.

-

Incrementally add aliquots of the ctDNA solution.

-

After each addition, record the fluorescence emission spectrum.

-

Plot the change in fluorescence intensity against the DNA concentration to determine the binding constant (Kb).

-

2. In Vitro Antiproliferative Activity:

-

Principle: The Sulforhodamine B (SRB) assay is used to assess cell density by measuring the cellular protein content in adherent cancer cell lines.[3]

-

Protocol:

-

Seed cancer cell lines (e.g., MCF-7, K562) in 96-well plates and allow them to adhere overnight.[2]

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at 510 nm to determine cell viability and calculate the IC50 value.

-